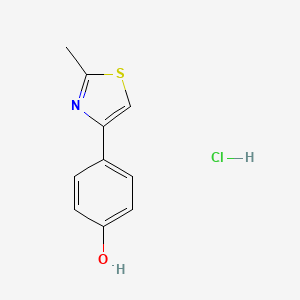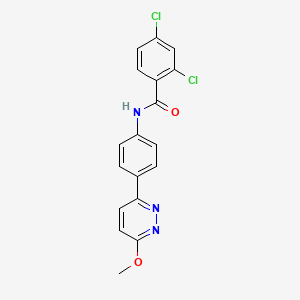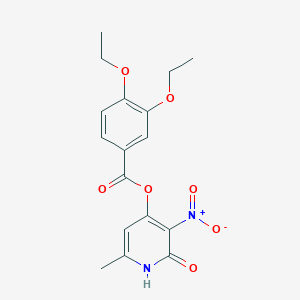
Methyl 2-methanesulfonylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methanesulfonylpropanoate is a chemical compound with the molecular formula C5H10O4S . It has a molecular weight of 166.20 .
Molecular Structure Analysis
This compound contains a total of 19 bonds, including 9 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 sulfone . The molecule contains a total of 20 atoms, including 10 Hydrogen atoms, 5 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom .Aplicaciones Científicas De Investigación
Production and Research Uses
Methyl methanesulfonate, while not commercially produced, has been utilized primarily for research purposes. As of 1995, it was produced in India for these purposes (Methyl Methanesulfonate, 1999).
Chemical Reactions and Synthesis
- The oxidation of methyl (methylthio)methyl sulfoxide has been studied extensively, providing insights into the synthesis of various compounds like bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone. This research establishes efficient methods for preparing these compounds, which could be integral to various chemical synthesis processes (Ogura, Suzuki, & Tsuchihashi, 1980).
Biochemical Applications
- Methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum, utilizes analogues of 2-(methylthio)ethanesulfonate for methane biosynthesis. Research in this area explores the potential of modifying sulfide and sulfonate positions, which has implications in understanding biological methane production (Gunsalus, Romesser, & Wolfe, 1978).
Environmental and Microbial Studies
- Methanesulfonic acid, closely related to methyl methanesulfonate, plays a significant role in the biogeochemical cycling of sulfur and is utilized by various aerobic bacteria. Studies in this area provide crucial insights into environmental sulfur cycles and microbial metabolism (Kelly & Murrell, 1999).
Analytical Chemistry
- In analytical chemistry, determining the presence of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid is crucial, especially in pharmaceuticals. Advanced chromatography techniques have been developed for this purpose, contributing to the quality control in pharmaceutical production (Zhou et al., 2017).
Catalysis
- Methyl 2-methanesulfonylpropanoate derivatives have been studied for their catalytic properties, particularly in the synthesis of various organic compounds. For instance, nicotinium methane sulfonate, derived from this compound, has been used as a bi-functional catalyst in the synthesis of 2-amino-3-cyano pyridines, showcasing the potential of these compounds in catalytic applications (Tamaddon & Azadi, 2018).
Safety and Hazards
Methyl 2-methanesulfonylpropanoate is classified as having acute toxicity, both oral and dermal . It’s also classified as a skin corrosive and a skin sensitizer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 2-methanesulfonylpropanoate is a type of ester . The primary targets of this compound are likely to be biological molecules within the intracellular environment that can undergo nucleophilic attack . The specific targets can vary depending on the local structural characteristics of the nucleophile .
Mode of Action
This compound, like other esters, acts as an alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
It’s known that esters like this compound can participate in various biochemical reactions, including esterification and hydrolysis . These reactions can affect various biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. As an alkylating agent, this compound can potentially alter the structure and function of its targets, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can react with this compound, and the specific characteristics of the intracellular environment where this compound acts .
Propiedades
IUPAC Name |
methyl 2-methylsulfonylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-4(5(6)9-2)10(3,7)8/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHLMQITLBMLKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417609.png)




![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2417616.png)


![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2417620.png)
![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2417624.png)

![N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline](/img/structure/B2417629.png)